2-(bromomethyl)-1-nitronaphthalene
Description
2-(Bromomethyl)-1-nitronaphthalene is a halogenated nitroaromatic compound with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol. Structurally, it consists of a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a bromomethyl (-CH₂Br) group at the 2-position. This combination of electron-withdrawing (nitro) and reactive alkylating (bromomethyl) groups makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
For example, Bergman et al. synthesized nitro-substituted naphthalenes via electrophilic substitution reactions, which could be adapted for this compound .
Properties
CAS No. |
76636-03-8 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-nitronaphthalene typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene. This is followed by a bromination reaction to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-nitronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives like 2-(aminomethyl)-1-nitronaphthalene.
Reduction: Formation of 2-(bromomethyl)-1-aminonaphthalene.
Oxidation: Formation of oxidized naphthalene derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-nitronaphthalene in chemical reactions involves the reactivity of the bromomethyl and nitro groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(bromomethyl)-1-nitronaphthalene with structurally related naphthalene derivatives:
Toxicity and Handling
While specific toxicological data for this compound are absent, related naphthalene derivatives (e.g., 1-methylnaphthalene) exhibit systemic effects, including hepatic and renal toxicity ().
Market and Industrial Relevance
Nitro-substituted naphthalenes, such as 1-nitronaphthalene (CAS 86-57-7), are commercially significant in dyes and agrochemicals (). While this compound’s market data are unavailable, its structural analogues (e.g., 1-bromo-2-nitronaphthalene) are valued in OLED manufacturing, suggesting niche industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
